molecular formula C12H21NO2 B2781879 N-(3-cyclohexyloxypropyl)prop-2-enamide CAS No. 1251392-94-5

N-(3-cyclohexyloxypropyl)prop-2-enamide

Cat. No.: B2781879
CAS No.: 1251392-94-5
M. Wt: 211.305
InChI Key: JSFDCQCUNHNTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclohexyloxypropyl)prop-2-enamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to a propyl chain, which is further connected to a prop-2-enamide moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals or as a component in polymer synthesis.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “N-(3-cyclohexyloxypropyl)prop-2-enamide” would require appropriate safety measures. It’s important to avoid prolonged exposure, not to breathe dust or vapor, and to have a safety shower and eye wash available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclohexyloxypropyl)prop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of 3-cyclohexyloxypropylamine: This intermediate can be synthesized by reacting cyclohexanol with 3-chloropropylamine in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-cyclohexyloxypropylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclohexyloxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the alkene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of this compound oxides or hydroxyl derivatives.

    Reduction: Conversion to N-(3-cyclohexyloxypropyl)prop-2-enamine.

    Substitution: Formation of substituted amides or alkenes.

Comparison with Similar Compounds

N-(3-cyclohexyloxypropyl)prop-2-enamide can be compared with other similar compounds such as:

    N-(2-cyclohexyloxyethyl)prop-2-enamide: Differing by the length of the alkyl chain.

    N-(3-cyclohexyloxypropyl)but-2-enamide: Differing by the position of the double bond.

    N-(3-cyclohexyloxypropyl)prop-2-enoic acid: Differing by the presence of a carboxylic acid group instead of an amide.

Uniqueness: The unique structural feature of this compound is the presence of a cyclohexyloxy group, which imparts specific physicochemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(3-cyclohexyloxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2,11H,1,3-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFDCQCUNHNTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.